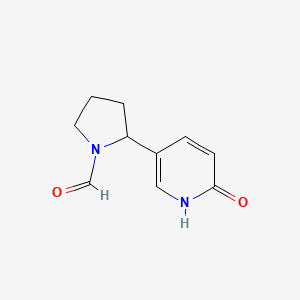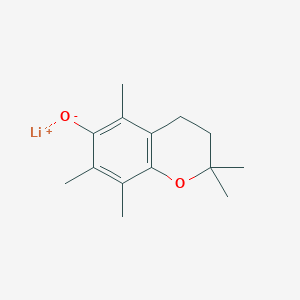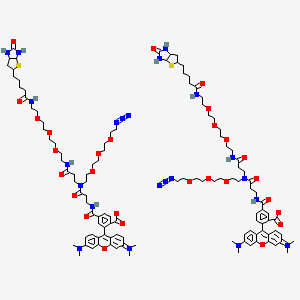
TAMRA-Azide-PEG-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-Azide-PEG-Biotin: is a multifunctional compound that combines the properties of three distinct chemical groups: TAMRA (tetramethylrhodamine), azide, and biotin. TAMRA is a fluorescent dye, azide is a reactive group used in click chemistry, and biotin is a vitamin that binds strongly to streptavidin and avidin proteins. This compound is widely used in biochemical and biomedical research for labeling, detection, and purification of biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-Azide-PEG-Biotin involves several steps:
Synthesis of TAMRA: TAMRA is synthesized through the condensation of rhodamine B with formaldehyde.
Attachment of PEG Linker: A polyethylene glycol (PEG) linker is attached to TAMRA to increase its solubility and reduce steric hindrance.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction.
Biotinylation: Finally, biotin is attached to the PEG linker through an amide bond formation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): TAMRA-Azide-PEG-Biotin undergoes CuAAC reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing DBCO or BCN groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, but the reaction is facilitated by the strain in the alkyne group.
Major Products:
CuAAC: The major product is a triazole-linked conjugate.
SPAAC: The major product is a triazole-linked conjugate without the need for a copper catalyst.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Labeling and Detection: TAMRA-Azide-PEG-Biotin is used for labeling and detecting alkyne-tagged molecules through fluorescence.
Biology:
Protein Purification: The biotin group allows for the purification of labeled proteins using streptavidin or avidin affinity columns.
Medicine:
Drug Delivery: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: TAMRA-Azide-PEG-Biotin exerts its effects through the following mechanisms:
Fluorescence Labeling: TAMRA emits fluorescence upon excitation, allowing for the visualization of labeled molecules.
Click Chemistry: The azide group reacts with alkyne groups through CuAAC or SPAAC, forming stable triazole linkages.
Protein Binding: The biotin group binds strongly to streptavidin or avidin, enabling the purification and detection of biotinylated molecules.
Vergleich Mit ähnlichen Verbindungen
TAMRA-PEG3-Biotin: Similar to TAMRA-Azide-PEG-Biotin but with a different PEG linker length.
Azide-PEG3-Biotin: Contains an azide group and a PEG linker but lacks the TAMRA dye.
Uniqueness: this compound is unique due to its combination of fluorescence, click chemistry reactivity, and strong biotin-streptavidin binding. This trifunctional nature makes it highly versatile for various research applications.
Eigenschaften
Molekularformel |
C114H158N22O28S2 |
|---|---|
Molekulargewicht |
2348.7 g/mol |
IUPAC-Name |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75) |
InChI-Schlüssel |
OLNZJSRKGRJBHG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


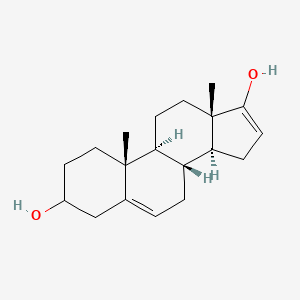
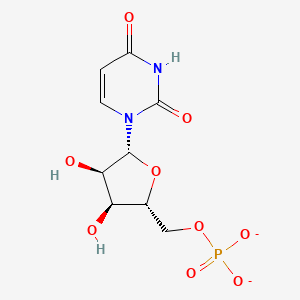


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
